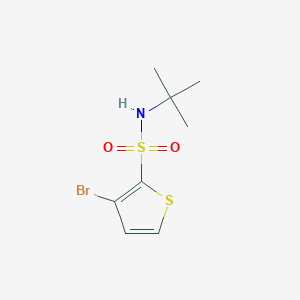

3-bromo-N-tert-butylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

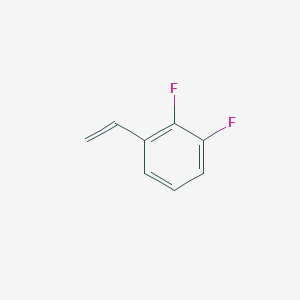

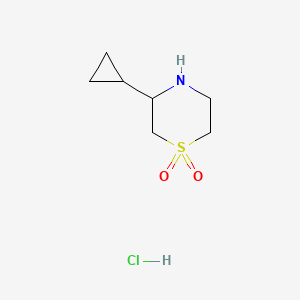

3-bromo-N-tert-butylthiophene-2-sulfonamide is a chemical compound with the molecular formula C8H12BrNO2S2 and a molecular weight of 298.22 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted at the 2nd position with a sulfonamide group and at the 3rd position with a bromine atom . The sulfonamide group is further substituted with a tert-butyl group .科学的研究の応用

Regio- and Stereo-Chemistry of Molecular Bromine Additions

Bromine addition to S-oxidized derivatives of thiophenes, such as 3,4-di-t-butylthiophene, demonstrates exclusive 1,4-cis-addition modes. This reaction is crucial for understanding the stereochemical outcomes of bromine addition to thiophene sulfonamides, providing insights into the preparation of specific brominated derivatives for further chemical transformations (Nakayama et al., 2003).

Synthesis of Thiophene Sulfonamide Derivatives

A convenient method for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reactions demonstrates the potential of 3-bromo-N-tert-butylthiophene-2-sulfonamide as a precursor for diverse organic compounds. These derivatives showcase significant urease inhibition and antibacterial activities, indicating the compound's potential in developing bioactive molecules (Noreen et al., 2017).

Diesel Fuel Desulfurization

In the context of environmental chemistry, the desulfurization of diesel fuel catalyzed by Brønsted acidic ionic liquids demonstrates the utility of thiophene derivatives in improving fuel quality. This research sheds light on the broader applications of thiophene sulfonamides in environmental remediation processes (Gao et al., 2010).

Multi-Coupling Reagent Applications

3-Bromo-2-(tert-butylsulfonyl)-1-propene, closely related to this compound, acts as a versatile multi-coupling reagent. It enables the synthesis of highly functionalized sulfones, demonstrating the compound's role in facilitating complex organic syntheses (Auvray et al., 1985).

Preparation of Dianions for Substituted Thiophene Sulfonamides

The metalation of N-tert-butylthiophene-2-sulfonamide allows for the selective formation of N,5-dilithiothiophenesulfonamide dianions, facilitating the preparation of various 5-substituted thiophene-2-sulfonamides. This application is crucial for expanding the synthetic utility of thiophene sulfonamides in organic chemistry (Graham & Scholz, 1991).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Mode of Action

The molecular electrostatic potential and the frontier molecular orbital of the title compound were investigated by dft, which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Result of Action

Sulfonamides, in general, have been found to exhibit extensive biological activities, including antitumor, antidiabetic, antiviral, and anti-cancer effects .

特性

IUPAC Name |

3-bromo-N-tert-butylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-6(9)4-5-13-7/h4-5,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZTNZKYYGKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)

![N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2865463.png)

![6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2865470.png)